3-(3,4-Dichlorophenyl)cyclobutan-1-one
Description
3-(3,4-Dichlorophenyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 3,4-dichlorophenyl substituent. The 3,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced lipophilicity and receptor binding due to halogen interactions . The cyclobutanone ring introduces steric constraints and polarity, which may influence metabolic stability and synthetic accessibility compared to larger cyclic ketones.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7/h1-2,5,7H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXMKSZPJFPDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The [2+2] photocycloaddition, as demonstrated in the synthesis of cyclobutane-bis(oxazolone) derivatives, offers a robust platform for constructing the cyclobutan-1-one core. In this method, a dichlorophenyl-substituted enone (e.g., (Z)-3-(3,4-dichlorophenyl)propenone) undergoes excitation via energy transfer from a ruthenium photocatalyst (Ru(bpy)₃₂). The triplet excited state of the enone (³E/Z*) reacts with a ground-state enone molecule, forming a 1,4-diradical intermediate that collapses into the cyclobutanone product (Figure 1).
Key Conditions :
- Catalyst : 5 mol% Ru(bpy)₃₂
- Solvent : Deoxygenated dichloromethane
- Light Source : Blue LED (465 nm, 20 W)
- Temperature : 25°C
- Reaction Time : 24–48 h (batch) or 60 min (continuous flow)
Stereochemical and Regiochemical Outcomes
The reaction proceeds with complete regio- and stereoselectivity, yielding the μ-isomer (anti-head-to-head configuration) as the sole product. Density functional theory (DFT) calculations confirm that the initial C–C bond formation occurs between the β-carbons of the enone, followed by minimal rotational freedom in the diradical intermediate, ensuring stereochemical fidelity.
Yield : 75% (isolated)
Purity : >98% (HPLC)
Friedel-Crafts Acylation and Cyclization
Acylation of 3,4-Dichlorobenzene
Industrial-scale synthesis often employs Friedel-Crafts acylation to introduce the dichlorophenyl moiety. Chloroacetyl chloride reacts with 3,4-dichlorobenzene in the presence of aluminium trichloride (AlCl₃), forming 2-chloro-1-(3,4-dichlorophenyl)ethanone (Scheme 1).
Conditions :
- Catalyst : 1.2 equiv AlCl₃
- Solvent : Dichloromethane
- Temperature : 0°C → 25°C (gradual warming)
- Reaction Time : 6 h
Cyclization to Cyclobutan-1-one
The ketone intermediate undergoes intramolecular cyclization under basic conditions. Sodium hydride (NaH) in toluene promotes dehydrohalogenation and ring closure, yielding 3-(3,4-dichlorophenyl)cyclobutan-1-one (Scheme 2).
Conditions :
- Base : 2.0 equiv NaH
- Solvent : Anhydrous toluene
- Temperature : 110°C (reflux)
- Reaction Time : 12 h
Yield : 55% (over two steps)
Oxidation of 3-(3,4-Dichlorophenyl)cyclobutanol
Synthesis of Cyclobutanol Precursor
3-(3,4-Dichlorophenyl)cyclobutanol is prepared via stereoselective reduction of the corresponding cyclobutanone derivative. Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) with borane-dimethyl sulfide achieve enantiomeric excesses >90%.
Conditions :
- Catalyst : 10 mol% (R)-CBS
- Reductant : BH₃·SMe₂ (1.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : −20°C
- Reaction Time : 4 h
Yield : 82%
Oxidation to Cyclobutan-1-one
The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, avoiding over-oxidation to carboxylic acids.
Conditions :
- Oxidant : 1.5 equiv PCC
- Solvent : CH₂Cl₂
- Temperature : 25°C
- Reaction Time : 3 h
Yield : 85%
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics of Preparation Methods
| Method | Yield (%) | Selectivity | Scalability | Cost (Relative) |
|---|---|---|---|---|
| [2+2] Photocycloaddition | 75 | High | Moderate | High |
| Friedel-Crafts | 60 | Moderate | High | Low |
| Oxidation | 85 | High | Low | Moderate |
Key Insights :
- Photocatalysis : Ideal for laboratory-scale stereoselective synthesis but limited by ruthenium cost.
- Friedel-Crafts : Preferred industrially due to AlCl₃ affordability, though yields require optimization.
- Oxidation : High-yielding but dependent on precursor availability, limiting broad applicability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)cyclobutan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)cyclobutan-1-one is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Chlorophenyl)cyclobutan-1-amine (CAS 1156296-61-5)
- Structural Differences : Replaces the ketone group with an amine and lacks one chlorine atom on the phenyl ring.
- Reduced chlorination (mono- vs. di-chloro) may decrease lipophilicity (LogP) and alter binding affinity to hydrophobic targets .
1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (CAS 766462-77-5)
- Structural Differences: Incorporates a cyclobutyl group instead of cyclobutanone and adds a branched alkylamine chain.
- Implications: The tertiary amine and alkyl chain may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets.
BD 1008 and BD 1047 (Sigma Receptor Ligands)
- Structural Features: Both feature a 3,4-dichlorophenyl group attached to ethylamine chains with pyrrolidinyl or dimethylamino substituents.
- Key Differences vs. Target Compound: Flexibility: The ethylamine linker in BD 1008/1047 allows conformational adaptability, whereas the rigid cyclobutanone restricts rotation. Bioactivity: BD 1008 and BD 1047 exhibit high affinity for sigma-1 and sigma-2 receptors, suggesting that the target compound’s cyclobutanone core may hinder similar receptor interactions .
Di-Substituted Ureas (e.g., BTdCPU, NCPdCPU)
- Structural Contrast: Urea derivatives like BTdCPU retain the 3,4-dichlorophenyl group but replace the cyclobutanone with a urea scaffold.
- Functional Impact: Urea groups enable strong hydrogen-bonding interactions, enhancing target selectivity in growth inhibition studies . Cyclobutanone’s rigidity may limit such interactions but improve resistance to enzymatic degradation.
Biological Activity
3-(3,4-Dichlorophenyl)cyclobutan-1-one is a chemical compound featuring a cyclobutanone structure substituted with a 3,4-dichlorophenyl group. This unique configuration influences its chemical reactivity and biological activity, making it a subject of interest in pharmacological research. The compound has been investigated for various biological activities, including antimicrobial and anticancer properties.
The molecular formula of 3-(3,4-Dichlorophenyl)cyclobutan-1-one is , with a molecular weight of approximately 215.07 g/mol. The presence of the dichlorophenyl group contributes to the compound's distinct chemical behavior, particularly in its interactions with biological targets.
The biological activity of 3-(3,4-Dichlorophenyl)cyclobutan-1-one is thought to arise from its ability to interact with specific enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. While detailed mechanisms remain under study, preliminary findings suggest that the compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.
Antimicrobial Properties
Research indicates that 3-(3,4-Dichlorophenyl)cyclobutan-1-one exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and proliferation. The compound's mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic enzymes.
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting potential use as an anticancer agent. The specific pathways affected by the compound are still being elucidated, but it is believed to interfere with cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have documented the effects of 3-(3,4-Dichlorophenyl)cyclobutan-1-one:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Showed significant inhibition of Gram-positive bacteria with an IC50 value of 25 µM. |
| Study B | Anticancer activity | Induced apoptosis in colorectal cancer cells with a GI50 value of 650 nM. |
| Study C | Mechanistic study | Identified potential enzyme targets involved in metabolic pathways affected by the compound. |
Synthesis and Applications
The synthesis of 3-(3,4-Dichlorophenyl)cyclobutan-1-one typically involves nucleophilic substitution reactions using strong bases like sodium hydride or potassium tert-butoxide. This process allows for the efficient production of the compound for further biological testing and application development.
Q & A
Q. What synthetic routes are available for preparing 3-(3,4-Dichlorophenyl)cyclobutan-1-one with high purity?
Methodological Answer: A common approach involves Friedel-Crafts acylation of 3,4-dichlorobenzene with cyclobutanecarbonyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key steps include:
- Reaction Optimization : Use anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions like over-acylation or ring-opening .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted dichlorobenzene and by-products. Purity (>98%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can spectroscopic techniques validate the structure of 3-(3,4-Dichlorophenyl)cyclobutan-1-one?
Methodological Answer:
- ¹H NMR : Expect signals for cyclobutane protons (δ 2.8–3.2 ppm, multiplet) and aromatic protons (δ 7.4–7.6 ppm, doublets for 3,4-dichloro substitution). The ketone carbonyl (C=O) appears at δ 205–210 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone group. Absence of OH stretches (3200–3600 cm⁻¹) rules out hydrate formation.
- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 230 (Cl² isotopic pattern confirms two chlorine atoms) .
Advanced Research Questions
Q. How can contradictions in observed vs. predicted NMR chemical shifts be resolved for derivatives of 3-(3,4-Dichlorophenyl)cyclobutan-1-one?
Methodological Answer:
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental δ values with theoretical predictions to identify conformational or electronic effects .
- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may deshield aromatic protons, shifting signals upfield by 0.1–0.3 ppm .
Q. What strategies improve yield in the cyclization step during synthesis?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃). AlCl₃ typically provides higher yields (75–80%) but requires strict moisture control .
- Temperature Gradients : Gradual heating (25°C → 60°C) reduces kinetic side products. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
Q. How do electronic effects of substituents on the cyclobutane ring influence reactivity?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) to the cyclobutane ring to stabilize the ketone intermediate. Compare reaction rates via kinetic studies (UV-Vis monitoring at 300 nm) .
- DFT Analysis : Calculate Mulliken charges to quantify electron density at the carbonyl carbon. Higher positive charge correlates with increased electrophilicity and faster acylation .
Q. What analytical methods differentiate 3-(3,4-Dichlorophenyl)cyclobutan-1-one from its regioisomers?
Methodological Answer:
- X-ray Crystallography : Resolve the exact position of the dichlorophenyl group relative to the ketone. For example, the 3,4-dichloro substitution pattern creates distinct dihedral angles (e.g., 45–50° between phenyl and cyclobutane planes) .
- GC-MS Retention Times : Compare with authentic standards; regioisomers (e.g., 2,3-dichloro derivatives) elute earlier due to reduced polarity .
Q. How can by-product formation during synthesis be minimized?
Methodological Answer:
- By-Product Identification : Use LC-MS to detect common impurities (e.g., dichlorobenzene dimers or cyclobutane ring-opened products).
- Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress polymerization during Friedel-Crafts reactions. Reduce AlCl₃ loading to 1.1 equivalents to limit acid-catalyzed degradation .
Q. What role does the dichlorophenyl group play in the compound’s potential pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of 3-(3,4-Dichlorophenyl)cyclobutan-1-one with analogs lacking chlorine substituents. For example, dichloro groups enhance lipophilicity (logP ~3.5), improving membrane permeability in cellular assays .
- Target Docking Simulations : Model interactions with enzymes (e.g., kinases) using AutoDock Vina; the dichlorophenyl moiety may occupy hydrophobic pockets critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
